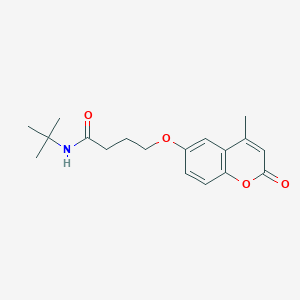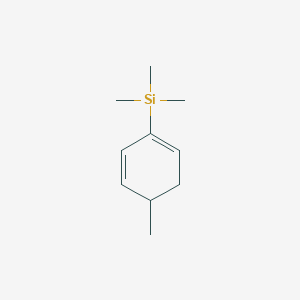
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is a chemical compound with the molecular formula C10H18Si. It is a silane derivative characterized by a cyclohexadiene ring substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane typically involves the reaction of 4-methylcyclohexa-1,5-diene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexene or cyclohexane ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Cyclohexene or cyclohexane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane involves its ability to undergo various chemical transformations due to the presence of the reactive cyclohexadiene ring and the trimethylsilyl group. The compound can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(5-methyl-1,5-cyclohexadien-1-yl)silane
- Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
- Trimethyl[(4-methyl-3-cyclohexen-1-yl)methyl]silane
Uniqueness
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
81064-06-4 |
|---|---|
Molecular Formula |
C10H18Si |
Molecular Weight |
166.33 g/mol |
IUPAC Name |
trimethyl-(4-methylcyclohexa-1,5-dien-1-yl)silane |
InChI |
InChI=1S/C10H18Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5,7-9H,6H2,1-4H3 |
InChI Key |
OYRRSUKXSNDTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
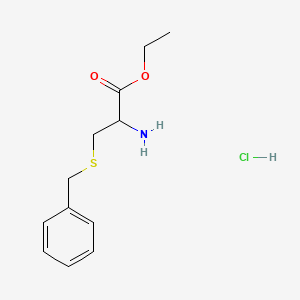
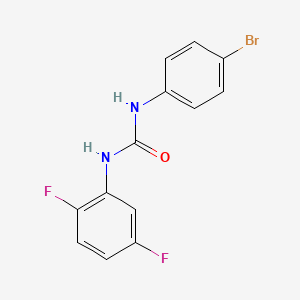
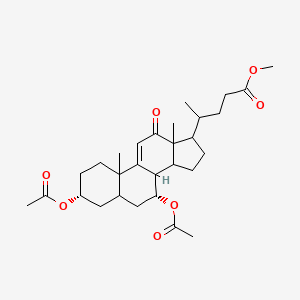
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
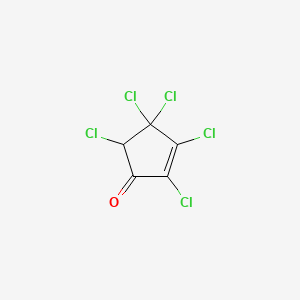
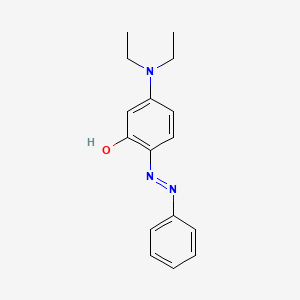
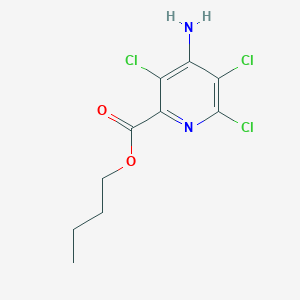
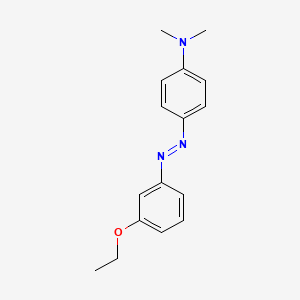

![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)


